2,3',4',5-Tetrachlorodiphenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

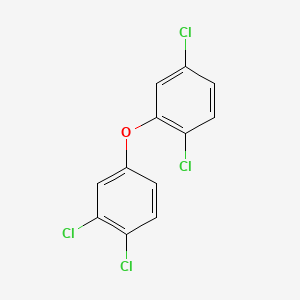

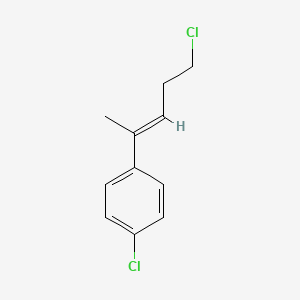

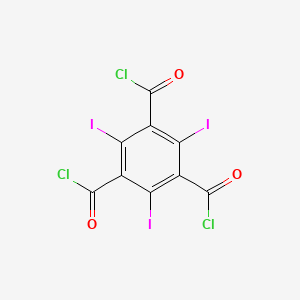

2,3',4',5-テトラクロロジフェニルエーテルは、分子式がC12H6Cl4O、分子量が307.99 g/molの有機化合物です 。これは、環境における残留性と潜在的な毒性効果で知られるポリ塩化ジフェニルエーテル (PCDE) ファミリーのメンバーです。

製造方法

合成経路と反応条件

2,3',4',5-テトラクロロジフェニルエーテルの合成には通常、ジフェニルエーテルの塩素化が伴います。反応は、目的の位置で選択的な塩素化が確実に実行されるように、制御された条件下で行われます。 このプロセスで使用される一般的な試薬には、塩素ガスと四塩化炭素などの適切な溶媒が含まれます .

工業生産方法

2,3',4',5-テトラクロロジフェニルエーテルの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を実現するために、工業グレードの試薬と機器の使用が含まれます。 反応条件は、副生成物を最小限に抑え、効率的な塩素化を確保するために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride .

Industrial Production Methods

Industrial production of 2,3’,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination .

化学反応の分析

反応の種類

2,3',4',5-テトラクロロジフェニルエーテルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて塩素化キノンを生成することができます。

還元: 還元反応は、より塩素化されていないジフェニルエーテルの生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: 塩素化キノン。

還元: より塩素化されていないジフェニルエーテル。

科学研究への応用

2,3',4',5-テトラクロロジフェニルエーテルは、いくつかの科学研究に応用されています。

化学: さまざまな化学反応におけるポリ塩化ジフェニルエーテルの挙動を研究するためのモデル化合物として使用されます。

生物学: 生体への潜在的な毒性効果について調査されています。

医学: 新しい医薬品の開発における潜在的な用途について研究されています。

科学的研究の応用

2,3’,4’,5-Tetrachlorodiphenyl ether has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

Biology: Investigated for its potential toxicological effects on living organisms.

Medicine: Studied for its potential use in developing new pharmaceuticals.

Industry: Used in the production of flame retardants and other industrial chemicals.

作用機序

2,3',4',5-テトラクロロジフェニルエーテルの作用機序には、細胞成分との相互作用が伴い、さまざまな生物学的効果をもたらします。この化合物は、異物代謝に関与する遺伝子の発現を調節するアリール炭化水素受容体 (AhR) に結合して活性化することができます。 この活性化は、活性酸素種 (ROS) の生成とそれに続く酸化ストレスにつながる可能性があります .

類似化合物の比較

類似化合物

- 2,4,4',5-テトラクロロジフェニルエーテル

- 2,3',4,5-テトラクロロジフェニルエーテル

- 2,2',4,5'-テトラクロロジフェニルエーテル

独自性

2,3',4',5-テトラクロロジフェニルエーテルは、その特定の塩素化パターンにより、化学反応性と生物活性を左右し、ユニークです。 他の類似化合物と比較して、研究や産業における特定の用途に適した独自の特性を持っています .

類似化合物との比較

Similar Compounds

- 2,4,4’,5-Tetrachlorodiphenyl ether

- 2,3’,4,5-Tetrachlorodiphenyl ether

- 2,2’,4,5’-Tetrachlorodiphenyl ether

Uniqueness

2,3’,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry .

特性

CAS番号 |

159553-67-0 |

|---|---|

分子式 |

C12H6Cl4O |

分子量 |

308.0 g/mol |

IUPAC名 |

1,2-dichloro-4-(2,5-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H |

InChIキー |

MFTPXFIGIJCNJM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)